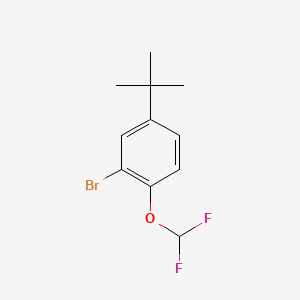
(5-Ethyl-1,3-phenylene)bis(methylsulfane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Ethyl-1,3-phenylene)bis(methylsulfane): is an organic compound with the molecular formula C10H14S2 and a molecular weight of 198.34 g/mol . This compound is characterized by the presence of two methylsulfane groups attached to a 1,3-phenylene ring, which is further substituted with an ethyl group at the 5-position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethyl-1,3-phenylene)bis(methylsulfane) typically involves the reaction of 5-ethyl-1,3-dibromobenzene with sodium methylsulfide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: Industrial production of (5-Ethyl-1,3-phenylene)bis(methylsulfane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Ethyl-1,3-phenylene)bis(methylsulfane) can undergo oxidation reactions to form sulfoxides and sulfones.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfane groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as alkyl halides, amines, and thiols
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Substituted derivatives
Scientific Research Applications
Chemistry: (5-Ethyl-1,3-phenylene)bis(methylsulfane) is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for the exploration of new therapeutic agents .
Industry: In the industrial sector, (5-Ethyl-1,3-phenylene)bis(methylsulfane) is used in the production of specialty chemicals and materials. It is also employed in the development of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of (5-Ethyl-1,3-phenylene)bis(methylsulfane) involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
- (1,3-Phenylene)bis(methylsulfane)
- (5-Methyl-1,3-phenylene)bis(methylsulfane)
- (5-Propyl-1,3-phenylene)bis(methylsulfane)
Comparison: (5-Ethyl-1,3-phenylene)bis(methylsulfane) is unique due to the presence of the ethyl group at the 5-position, which can influence its chemical reactivity and physical properties. Compared to its analogs, this compound may exhibit different solubility, stability, and biological activity .
Properties
Molecular Formula |
C10H14S2 |
|---|---|
Molecular Weight |
198.4 g/mol |
IUPAC Name |
1-ethyl-3,5-bis(methylsulfanyl)benzene |
InChI |
InChI=1S/C10H14S2/c1-4-8-5-9(11-2)7-10(6-8)12-3/h5-7H,4H2,1-3H3 |
InChI Key |
JZNINSYUCHZICD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14019264.png)

![10,16-bis[bis(3,5-ditert-butylphenyl)methyl]-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14019278.png)
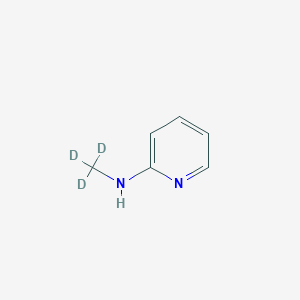
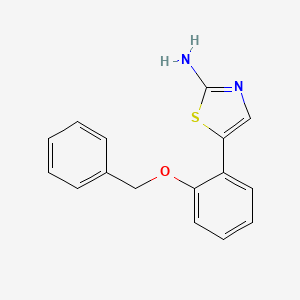
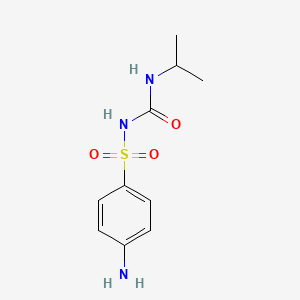

![2-[2-(Diaminomethylidene)hydrazono]propanoic acid](/img/structure/B14019307.png)
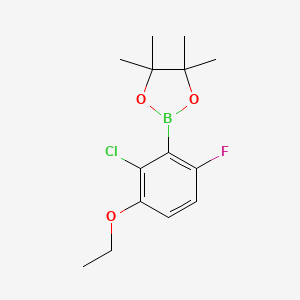
![8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B14019319.png)
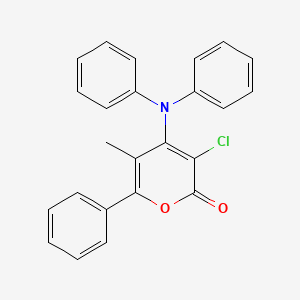
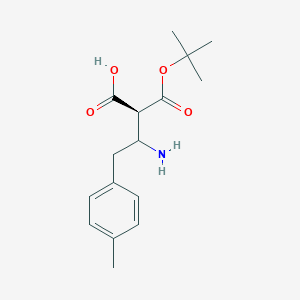
![7-(Benzylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B14019359.png)
